![molecular formula C8H14ClNO2S B11715641 (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5300,2,6]decane-4,4-dione hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific molecular configuration. It can serve as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as receptors or enzymes, and its potential as a drug candidate.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in catalysis and other chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride include other tricyclic structures with sulfur and nitrogen atoms, such as thiazolidines and azetidines.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H14ClNO2S |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C8H13NO2S.ClH/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12;/h5-9H,1-4H2;1H/t5-,6+,7+,8-; |
InChI Key |
DSFLMHFGBRHQLO-WTSYXZODSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)[C@@H]3[C@H]2CS(=O)(=O)C3.Cl |
Canonical SMILES |
C1C2C(CN1)C3C2CS(=O)(=O)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


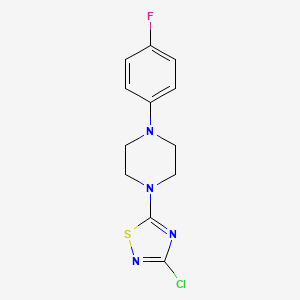
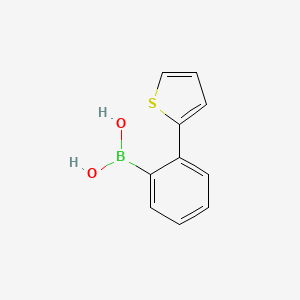

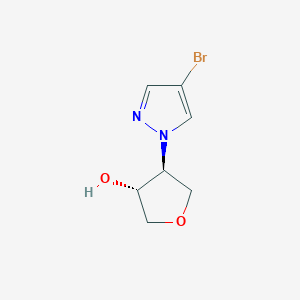
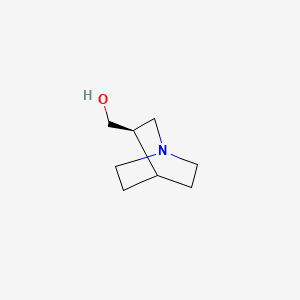
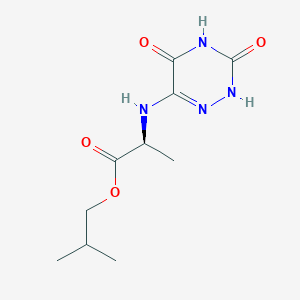
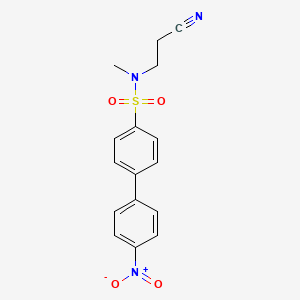
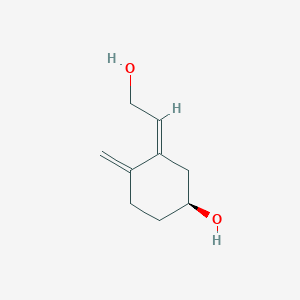
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
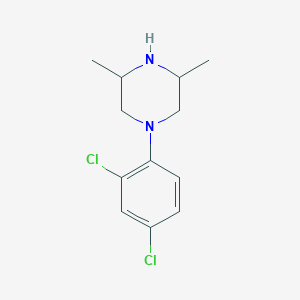
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
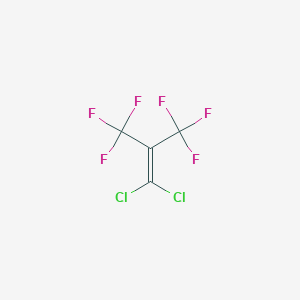

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
